(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride chemical properties
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: A Core Building Block for Targeted Protein Degradation
Introduction
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative of significant interest in modern medicinal chemistry and drug development. Its rigid, stereochemically defined pyrrolidine scaffold makes it a valuable building block, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.[1] This guide provides a comprehensive overview of its chemical properties, synthesis considerations, analytical methodologies, and applications, offering a technical resource for researchers and scientists in the field. The specific (2R,3S) stereochemistry is crucial as it dictates the molecule's three-dimensional orientation, profoundly influencing its interaction with biological targets.[1]
Physicochemical Properties
The fundamental chemical and physical properties of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride are summarized below. These characteristics are foundational for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 468061-05-4 | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₀ClNO₃ | [1][2][3] |
| Molecular Weight | 167.59 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% - 97% | [2][3][5] |
| Solubility | Soluble in methanol | [1] |
| Storage Conditions | Room temperature or refrigerator | [1][2][3] |
| InChIKey | HHFGQFQJUWOFCN-RFKZQXLXSA-N | [2] |
| InChI Code | 1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | [2] |
Molecular Structure and Stereochemistry
The defining feature of this molecule is its specific stereoconfiguration. The "(2R,3S)" designation indicates the spatial arrangement of the substituents at the C2 (carboxylic acid) and C3 (hydroxyl group) positions of the pyrrolidine ring. This precise arrangement is critical for its function as a linker or building block in complex molecules designed to interact with specific protein surfaces.
Caption: Structure of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride.
Importance of Stereoisomers
The biological activity and utility of hydroxypyrrolidine carboxylic acids are highly dependent on their stereochemistry. For instance:
-
(2S,3S)-HCl Isomer: This isomer is noted for its use in peptidomimetics, where its rigid structure mimics proline residues in peptides.[1] It is also used as an intermediate in the synthesis of pharmaceuticals like the calcium channel blocker Barnidipine.[1]
-
(2S,3R)-HCl Isomer: This diastereomer is also a valuable chiral building block, particularly in the development of antiviral and antidiabetic agents.[6] Its stereochemistry can alter hydrogen-bonding patterns, which affects physical properties like solubility and crystallinity.[1]
The distinct application of the (2R,3S) isomer in protein degraders underscores the necessity of stringent stereocontrol during synthesis to ensure the final product has the correct geometry for its intended biological target.[1]
Synthesis and Purification
While specific, detailed synthetic routes for the (2R,3S) isomer are proprietary and not extensively published in public literature, the synthesis of related hydroxypyrrolidine structures provides insight into common methodologies. Asymmetric synthesis is paramount to achieving the desired stereochemistry.
A general approach for a related isomer, (S)-3-hydroxypyrrolidine, involves using an optically pure starting material like 4-amino-(S)-2-hydroxybutylic acid.[7] The process typically involves:
-
Esterification: The carboxylic acid group of the starting material is esterified.
-
Lactam Cyclization: The molecule undergoes intramolecular cyclization to form a pyrrolidinone ring.
-
Amide Reduction: The lactam's carbonyl group is reduced to yield the final pyrrolidine ring.[7]
Purification of the final hydrochloride salt is typically achieved through recrystallization to ensure high chemical and optical purity.
Analytical Characterization Workflow
Ensuring the identity, purity, and stereochemical integrity of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is critical. A multi-step analytical workflow is employed for quality control.
Caption: Standard analytical workflow for quality control.
Protocol: Purity Determination by HPLC
This protocol describes a general method for assessing the purity of the compound using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the purity of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride and detect any related impurities.
Materials:
-
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
-
Trustworthiness: The use of a gradient method ensures that impurities with a wide range of polarities are eluted and detected. The low UV wavelength detection or use of an ELSD is necessary because the molecule lacks a significant UV chromophore.
Applications in Drug Development
The primary application of this compound is as a specialized building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.
Caption: Role of the compound in the PROTAC mechanism.
The (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid moiety is incorporated into the linker region of the PROTAC. Its rigid, hydroxylated structure helps to confer optimal spatial orientation and physicochemical properties (e.g., solubility) to the linker, which is critical for facilitating the formation of a stable and productive ternary complex between the E3 ligase and the target protein.
Safety and Handling
As a laboratory chemical, (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride requires careful handling.
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [2][8]
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry place.[2][9] Recommended storage is often in a refrigerator.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
Conclusion
(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a highly specialized chemical entity whose value is intrinsically linked to its precise stereochemistry. Its emergence as a key building block in the rapidly advancing field of targeted protein degradation highlights the critical importance of stereocontrolled synthesis in modern drug discovery. For researchers and drug developers, a thorough understanding of its physicochemical properties, analytical profile, and proper handling is essential for its successful application in creating next-generation therapeutics.
References
-
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]
-
3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents. (n.d.).
Sources
- 1. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 2. (2r,3s)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride | 468061-05-4 [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. echemi.com [echemi.com]
- 5. (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride [allbiopharm.com]
- 6. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride [myskinrecipes.com]
- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
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- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
